3-Benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-Benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating and the use of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: It is being explored for its potential as an antitubercular agent.
Industry: Its unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of TrmD, an enzyme isolated from Haemophilus influenzae . This inhibition disrupts the bacterial protein synthesis pathway, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have shown antimicrobial and antifungal activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their antitubercular properties.
Uniqueness
3-Benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzyl and ethylphenyl groups contribute to its distinct properties compared to other thienopyrimidine derivatives.
Properties
IUPAC Name |
3-benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-15-8-10-17(11-9-15)18-13-25-20-19(18)21(24)23(14-22-20)12-16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPVYOPNQQQIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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